Ferrocene, ethenyl-

Catalog No.
S1504194
CAS No.
1271-51-8
M.F
C12H22Fe
M. Wt
222.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferrocene, ethenyl-

CAS Number

1271-51-8

Product Name

Ferrocene, ethenyl-

IUPAC Name

cyclopentane;ethenylcyclopentane;iron

Molecular Formula

C12H22Fe

Molecular Weight

222.15 g/mol

InChI

InChI=1S/C7H12.C5H10.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h2,7H,1,3-6H2;1-5H2;

InChI Key

VHFBWYOWUOEUBM-UHFFFAOYSA-N

SMILES

C=CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

C=CC1CCCC1.C1CCCC1.[Fe]

Organic and Polymer Chemistry:

  • Monomer for Polymer Synthesis: Vinylferrocene acts as a readily polymerizable monomer for the creation of poly(vinylferrocene) (PVFc) and its copolymers. These polymers exhibit interesting electrical and magnetic properties, making them potential candidates for various applications, including organic electronics and sensors [].
  • Functionalization of Polymers: Vinylferrocene can be incorporated into pre-existing polymers through various chemical reactions. This functionalization strategy allows for the introduction of the ferrocene unit and its unique properties into different polymer backbones, leading to the development of new materials with tailored functionalities [].

Electrochemistry and Catalysis:

  • Redox Marker: Due to its well-defined and reversible one-electron oxidation in electrochemical processes, vinylferrocene serves as a standard reference electrode in non-aqueous media. This allows for accurate characterization of other molecules and materials in electrochemical studies [].
  • Organocatalysis: Vinylferrocene derivatives have shown promise as catalysts in various organic reactions, such as olefin metathesis and polymerization reactions. The ferrocene unit can influence the electronic properties and reactivity of the catalyst, leading to efficient and selective transformations [].

Material Science:

  • Organic Photovoltaics: PVFc and its copolymers are being explored as components in organic photovoltaic devices due to their light-harvesting properties and ability to transport charge carriers [].
  • Self-Assembly: Functionalized vinylferrocene derivatives can self-assemble into well-defined structures due to specific interactions between the ferrocene units and other functional groups. This allows for the creation of ordered nanostructures with potential applications in electronics, catalysis, and sensors [].

Ferrocene, ethenyl- is an organometallic compound with the molecular formula C14H16Fe\text{C}_{14}\text{H}_{16}\text{Fe}. It is a derivative of ferrocene, characterized by the presence of a vinyl group (ethenyl) attached to one of the cyclopentadienyl rings. The structure of ferrocene, ethenyl- consists of an iron atom sandwiched between two cyclopentadienyl rings, similar to its parent compound, but with the modification that one of these rings has a vinyl substituent. This compound is notable for its stability and solubility in various organic solvents, making it useful in chemical synthesis and research applications .

Vinylferrocene itself does not have a well-defined mechanism of action in biological systems. Its primary significance lies in its ability to form polyferrocenes, which exhibit various interesting properties. Polyferrocenes are being explored for applications in organic electronics, catalysis, and biomaterials due to their unique redox behavior, thermal stability, and potential biocompatibility [].

Typical of organometallic compounds. It can undergo:

  • Electrophilic Substitution: The vinyl group can be involved in electrophilic aromatic substitution reactions.
  • Oxidation: Under oxidative conditions, ferrocene derivatives can form cationic species, similar to the formation of ferrocenium ions from ferrocene.
  • Cross-Coupling Reactions: The vinyl group allows for participation in cross-coupling reactions with various electrophiles, expanding its utility in organic synthesis .

Ferrocene, ethenyl- can be synthesized through several methods:

  • Direct Synthesis from Ferrocene: One common method involves the reaction of ferrocene with an appropriate vinyl halide or alkene under basic conditions.
  • Metathesis Reactions: Utilizing olefin metathesis techniques can also yield ferrocene derivatives with vinyl groups.
  • Grignard Reaction: A Grignard reagent containing a vinyl group can react with iron salts to form ferrocene derivatives .

Ferrocene, ethenyl- has several applications in different fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Material Science: Its stability and electronic properties make it suitable for use in electronic materials and sensors.
  • Catalysis: Ferrocene derivatives are often used as catalysts or catalyst precursors in various

Studies on the interactions of ferrocene, ethenyl- with other compounds are essential for understanding its reactivity and potential applications. Interaction studies may include:

  • Complex Formation: Investigating how ferrocene, ethenyl- interacts with metal ions or other ligands.
  • Biological Interactions: Exploring how this compound interacts with biological macromolecules such as proteins or nucleic acids to assess potential therapeutic applications .

Ferrocene, ethenyl- shares structural similarities with several other organometallic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
FerroceneC10H10Fe\text{C}_{10}\text{H}_{10}\text{Fe}Parent compound; two cyclopentadienyl rings
EthylferroceneC12H14Fe\text{C}_{12}\text{H}_{14}\text{Fe}Contains an ethyl group instead of a vinyl group
VinylferroceneC11H12Fe\text{C}_{11}\text{H}_{12}\text{Fe}Contains a vinyl group on one cyclopentadienyl ring
HexaferrocenylbenzeneC30H30Fe6\text{C}_{30}\text{H}_{30}\text{Fe}_6Six ferrocenyl groups attached to a benzene core

Uniqueness of Ferrocene, Ethenyl-

Ferrocene, ethenyl- is unique due to its combination of a stable organometallic framework and a reactive vinyl group. This allows it to participate in a broader range of

Exact Mass

222.107086 g/mol

Monoisotopic Mass

222.107086 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-04-14

Explore Compound Types